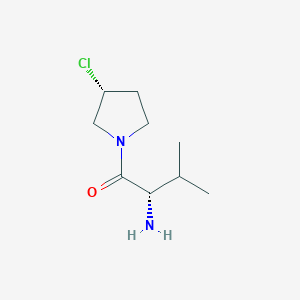

(S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one

Description

(S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral small molecule characterized by a pyrrolidine ring substituted with a chlorine atom at the (R)-configured C3 position. The compound features a branched amino-butanone backbone, with stereochemical specificity at both the amino group (S-configuration) and the pyrrolidine ring (R-configuration). This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in neurological disorders such as epilepsy, as suggested by its structural analogues .

Properties

Molecular Formula |

C9H17ClN2O |

|---|---|

Molecular Weight |

204.70 g/mol |

IUPAC Name |

(2S)-2-amino-1-[(3R)-3-chloropyrrolidin-1-yl]-3-methylbutan-1-one |

InChI |

InChI=1S/C9H17ClN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7-,8+/m1/s1 |

InChI Key |

VMHONUXWSSFVEE-SFYZADRCSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC[C@H](C1)Cl)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(®-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid and ®-3-chloropyrrolidine.

Coupling Reaction: The amino group of (S)-2-amino-3-methylbutanoic acid is protected using a suitable protecting group. The protected amino acid is then coupled with ®-3-chloropyrrolidine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Deprotection: The protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(®-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-Amino-1-(®-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(®-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro-substituted pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

The compound belongs to a broader class of amino-butanone derivatives with heterocyclic substitutions. Below is a detailed comparison with structurally related compounds, emphasizing differences in heterocyclic rings, substituents, and bioactivity.

Structural Analogues with Pyrrolidine vs. Piperidine Rings

Key Observations :

- Ring Size: Piperidine analogues (e.g., ) exhibit increased steric bulk and altered solubility compared to pyrrolidine derivatives.

- In contrast, amino-substituted derivatives (e.g., ) prioritize hydrogen-bonding interactions but may suffer from metabolic instability.

Substituent Variations and Bioactivity

Key Observations :

- Chlorine vs. Amino Groups: Chlorine’s compact size and electronegativity favor interactions with hydrophobic pockets in enzymes or receptors, whereas bulkier amino groups (e.g., benzyl-cyclopropyl in ) may limit bioavailability.

- Lipophilicity : Compounds with aromatic substituents (e.g., phenyl in ) exhibit increased logP values, which could improve blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

(S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one, with the CAS number 1401664-70-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H17ClN2O

- Molecular Weight : 204.70 g/mol

- Structure : The compound features a chiral center and a pyrrolidine moiety, which contributes to its biological activity.

Potential Targets and Activities

- Neurotransmitter Modulation : Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to dopaminergic and serotonergic pathways.

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antibacterial and antifungal properties. For instance, pyrrolidine-based compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity and Anticancer Activity : Research indicates that certain pyrrolidine derivatives possess cytotoxic effects against cancer cell lines, although the specific efficacy of this compound requires further investigation .

In Vitro Studies

A study evaluating the antibacterial properties of pyrrolidine derivatives highlighted their potential effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL . While direct data on this compound is not extensively documented, its structural analogs suggest promising antimicrobial activity.

Case Studies

Although specific case studies on this compound are scarce, related compounds have demonstrated significant biological activities:

Q & A

Basic Research Questions

Q. What are the key synthetic steps for (S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one?

- Methodology : The compound is synthesized via a multi-step process involving:

- Step 1 : Condensation of intermediates using EDC·HCl and HOBT in DMF with triethylamine as a base, followed by 12–15 hours of stirring .

- Step 2 : Purification via recrystallization in ethanol or ethyl acetate.

- Critical Parameters : Maintain anhydrous conditions for coupling reagents (EDC·HCl/HOBT) to prevent hydrolysis. Monitor reaction progress using TLC or HPLC.

Q. How is the compound characterized using spectroscopic techniques?

- Spectroscopic Data :

| Technique | Key Observations | Assignments |

|---|---|---|

| ¹H NMR | - N–H protons: δ 4.20–4.35 ppm (broad singlet) - CH₂ groups: δ 2.01–2.40 ppm (multiplet) | Substituent-dependent shifts; CDCl₃/DMSO-<i>d</i>₆ solvent with TMS reference. |

| IR | - N–H stretch: 3437–3378 cm⁻¹ - C=O stretch: 1717–1715 cm⁻¹ | Confirms amide and pyrrolidinone moieties. |

- Validation : Elemental analysis (C, H, N) with ≤±0.4% deviation from theoretical values .

Advanced Research Questions

Q. What experimental models are used to evaluate anticonvulsant activity?

- Pharmacological Protocols :

- In Vivo Models :

- Maximal Electroshock (MES) : Seizure induction via corneal electrodes; measure % protection at 30, 100, and 300 mg/kg doses .

- Subcutaneous Pentylenetetrazol (scPTZ) : Monitor clonic seizures post-injection (0.5–4 hours) .

- Neurotoxicity : Rotarod test for motor coordination; ethanol interaction studies to assess sedation .

- Dosing : Intraperitoneal (i.p.) administration with staggered time intervals (0.5 and 4 hours) to assess acute vs. sustained effects .

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

- Methodology :

- Target Selection : Dock into epilepsy-related targets (e.g., GABAA receptors, sodium channels) using software like AutoDock Vina .

- Parameters :

- Grid box centered on binding pockets (e.g., GABAA β3 subunit).

- Analyze binding affinity (ΔG) and hydrogen-bond interactions with residues (e.g., Arg87, Thr142) .

- Validation : Compare docking scores with known anticonvulsants (e.g., phenytoin) to prioritize synthesis derivatives.

Q. How to resolve contradictions in spectroscopic or pharmacological data?

- Spectral Discrepancies :

- NMR Shifts : Substituent effects (e.g., EDG/EWG groups) alter chemical environments; use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Elemental Analysis : Replicate measurements under controlled humidity to mitigate hygroscopic errors.

- Pharmacological Variability :

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate ED50 and TD50 values.

- Outlier Analysis : Exclude non-responders in animal cohorts via post-hoc tests (e.g., Grubbs’ test).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.